

# Usp1-IN-3: A Technical Guide to its Discovery and Chemical Synthesis

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Compound of Interest		
Compound Name:	Usp1-IN-3	
Cat. No.:	B12390663	Get Quote

## A Comprehensive Overview for Researchers and Drug Development Professionals

**Usp1-IN-3** is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR) pathway. Its ability to target USP1 makes it a promising candidate for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 mutations. This technical guide provides an indepth overview of the discovery, chemical synthesis, and biological evaluation of **Usp1-IN-3**, tailored for researchers, scientists, and professionals in the field of drug development.

## Data Presentation Biological Activity of Usp1-IN-3



Assay	Target	IC50	Cell Line	Notes
Biochemical Assay	USP1-UAF1	<30 nM	-	Potent inhibition of the USP1- UAF1 complex.
Cell Viability Assay	-	<100 nM	BRCA1 mutant	Demonstrates synthetic lethality in BRCA1- deficient cells.
Cell Viability Assay	-	>10 μM	BRCA1 WT	Exhibits high selectivity for BRCA1 mutant over wild-type cells.

# Experimental Protocols Plausible Chemical Synthesis of Usp1-IN-3

The chemical synthesis of **Usp1-IN-3** can be approached through a convergent synthesis strategy, involving the preparation of two key intermediates: the[1][2][3]triazolo[1,5-a]pyridine core and the substituted imidazole moiety, followed by their coupling.

Synthesis of the [1][2][3]triazolo [1,5-a]pyridine Intermediate:

A general method for the synthesis of 2-substituted-[1][2][3]triazolo[1,5-a]pyridines involves the cyclization of N-(pyridin-2-yl)formamidoximes.

- Step 1: Formation of N-(pyridin-2-yl)formamidoxime. React 2-aminopyridine with a suitable formamidoxime precursor under mild conditions.
- Step 2: Cyclization. Treat the resulting N-(pyridin-2-yl)formamidoxime with a dehydrating agent, such as trifluoroacetic anhydride, to induce cyclization and form the[1][2] [3]triazolo[1,5-a]pyridine ring system.

Synthesis of the 1-isopropyl-4-(trifluoromethyl)-1H-imidazole Intermediate:



- Step 1: Synthesis of 4-(trifluoromethyl)-1H-imidazole. This can be achieved through various published methods for the synthesis of substituted imidazoles.
- Step 2: N-isopropylation. React 4-(trifluoromethyl)-1H-imidazole with an isopropylating agent, such as 2-bromopropane, in the presence of a base to yield 1-isopropyl-4-(trifluoromethyl)-1H-imidazole.

#### Final Coupling Step:

• Couple the synthesized[1][2][3]triazolo[1,5-a]pyridine intermediate with the 1-isopropyl-4-(trifluoromethyl)-1H-imidazole moiety through a suitable cross-coupling reaction, such as a Suzuki or Stille coupling, after appropriate functionalization of the coupling partners.

## USP1-UAF1 Biochemical Assay Protocol (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of **Usp1-IN-3** against the USP1-UAF1 complex.

- Reagents and Materials:
  - Recombinant human USP1/UAF1 enzyme complex
  - Ubiquitin-rhodamine 110 substrate
  - Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% BSA)
  - Usp1-IN-3 (serially diluted in DMSO)
  - 384-well, low-volume, black assay plates
  - TR-FRET enabled microplate reader
- Assay Procedure:
  - Prepare a solution of USP1-UAF1 enzyme in assay buffer.
  - Prepare a solution of ubiquitin-rhodamine 110 substrate in assay buffer.



- In the assay plate, add 2 μL of serially diluted **Usp1-IN-3** or DMSO (as a control).
- Add 4 μL of the USP1-UAF1 enzyme solution to each well.
- Incubate for 15 minutes at room temperature.
- $\circ$  Initiate the reaction by adding 4  $\mu L$  of the ubiquitin-rhodamine 110 substrate solution to each well.
- Incubate the reaction for 60 minutes at room temperature, protected from light.
- Measure the TR-FRET signal using a microplate reader (excitation at 495 nm, emission at 520 nm and 495 nm).
- The ratio of the emission signals is calculated and used to determine the percent inhibition.
- IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic equation.

### **Cell Viability Assay Protocol (WST-1)**

This protocol describes the use of a WST-1 assay to assess the effect of **Usp1-IN-3** on the viability of cancer cell lines.

- Reagents and Materials:
  - BRCA1 mutant and wild-type cell lines
  - Complete cell culture medium
  - Usp1-IN-3 (serially diluted in culture medium)
  - WST-1 reagent
  - 96-well cell culture plates
  - Microplate reader

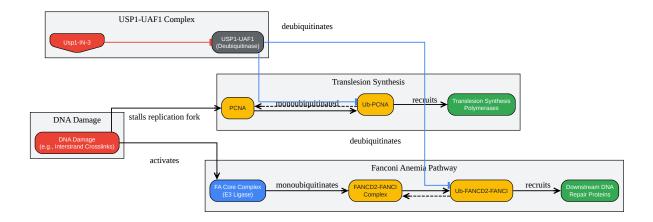


#### Assay Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- $\circ$  Remove the medium and add 100  $\mu$ L of medium containing serial dilutions of **Usp1-IN-3** to the respective wells. Include wells with medium and DMSO as a vehicle control.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Add 10 μL of WST-1 reagent to each well.
- Incubate for 2-4 hours at 37°C.
- Gently shake the plate for 1 minute.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 values by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

### **Mandatory Visualizations**

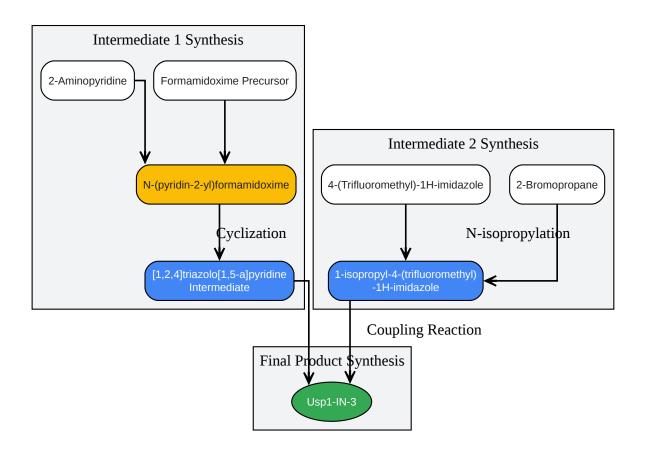




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Caption: USP1 Signaling Pathway in DNA Damage Response.

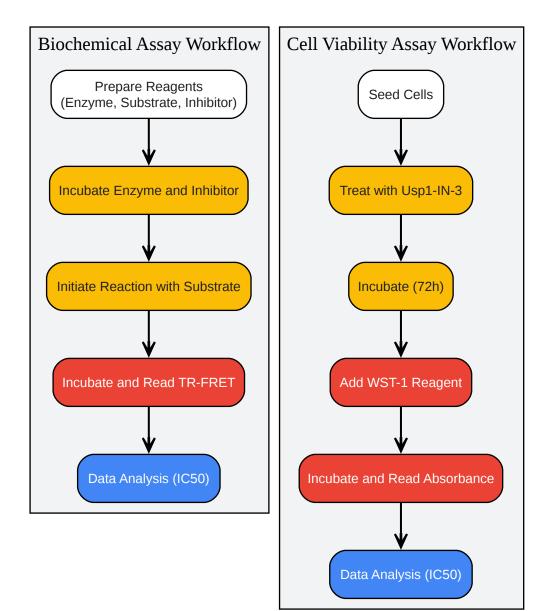




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Caption: Plausible Chemical Synthesis Workflow for Usp1-IN-3.





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Caption: Experimental Workflows for **Usp1-IN-3** Evaluation.

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